[4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
Description
[4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound characterized by its unique structure, which includes phenylethynyl and phenylprop-2-en-1-yl groups attached to a piperazine ring
Properties
IUPAC Name |
[4-(2-phenylethynyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c31-28(27-17-15-26(16-18-27)14-13-25-10-5-2-6-11-25)30-22-20-29(21-23-30)19-7-12-24-8-3-1-4-9-24/h1-12,15-18H,19-23H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPAYWOVNUNGOS-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach is the coupling of 4-(phenylethynyl)benzaldehyde with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Functionalized derivatives with new substituents.
Scientific Research Applications
Chemistry
In chemistry, [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone.
Compounds involved in Knoevenagel condensation: These compounds are synthesized through similar reaction mechanisms and are used in various organic synthesis applications.
Uniqueness
What sets [4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone apart is its combination of phenylethynyl and phenylprop-2-en-1-yl groups attached to a piperazine ring. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
